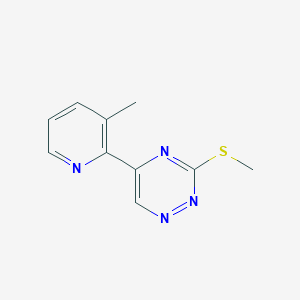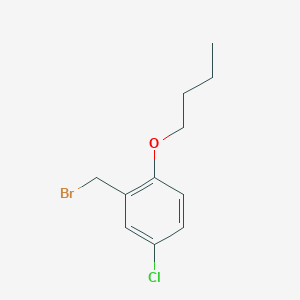
2-(Bromomethyl)-1-butoxy-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-butoxy-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a butoxy group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-butoxy-4-chlorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-butoxy-4-chlorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a solvent and passed through a reactor under controlled temperature and illumination .
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1-butoxy-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It can be a building block in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-butoxy-4-chlorobenzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The electron-withdrawing effects of the chlorine and butoxy groups can influence the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- 2-(Bromomethyl)-1-butoxybenzene
- 2-(Bromomethyl)-4-chlorobenzene
- 1-Butoxy-4-chlorobenzene
Comparison: 2-(Bromomethyl)-1-butoxy-4-chlorobenzene is unique due to the presence of both a butoxy group and a chlorine atom on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to 2-(Bromomethyl)-1-butoxybenzene, the additional chlorine atom in this compound can enhance its electrophilic character, making it more reactive in certain substitution reactions .
Properties
Molecular Formula |
C11H14BrClO |
|---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
2-(bromomethyl)-1-butoxy-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-3-6-14-11-5-4-10(13)7-9(11)8-12/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
FTWVUZWYDGMEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


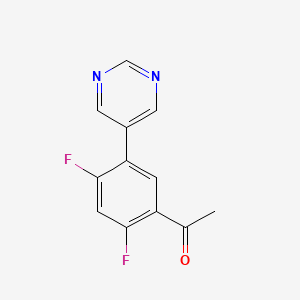
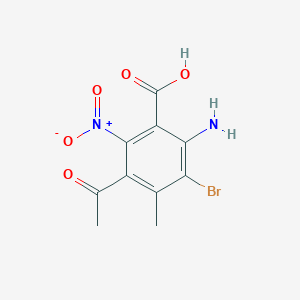
![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)

![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)

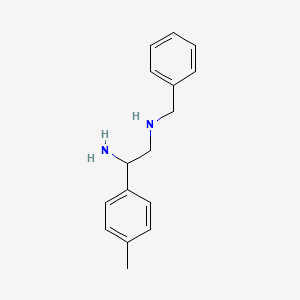

![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)
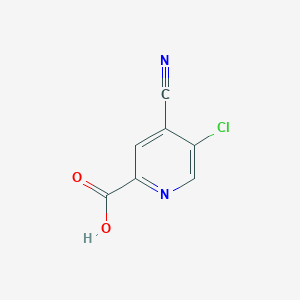
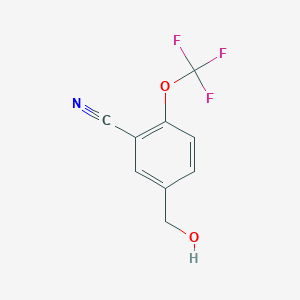
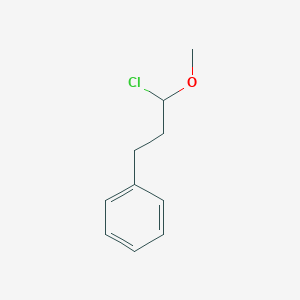
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)
